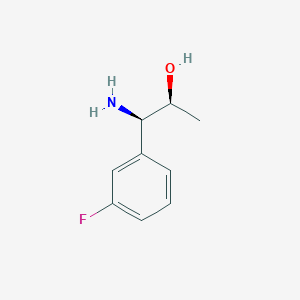

(1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL is a chiral amino alcohol featuring a 3-fluorophenyl substituent at the 1-position and a hydroxyl group at the 2-position of a propane backbone. Its stereochemistry (1R,2S) is critical for interactions in enantioselective environments, making it relevant in pharmaceutical synthesis and asymmetric catalysis.

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(3-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |

InChI Key |

APRWPWYZYYKDDF-RCOVLWMOSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)F)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form different amines.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals, leveraging its reactivity and chiral properties.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound’s closest structural analogs differ in substituent position, halogen type, and stereochemistry. Key examples include:

Table 1: Structural Comparison of (1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL and Analogs

Key Observations :

Substituent Effects :

- The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, influencing solubility and reactivity.

- Chlorine in the 2-chloro-6-fluorophenyl analog (CAS 1323966-28-4) increases steric bulk and lipophilicity compared to fluorine alone .

- The trifluoromethyl group in CAS 1392212-91-7 enhances electron-withdrawing properties and metabolic stability, common in agrochemicals and pharmaceuticals .

Stereochemistry :

- The (1R,2S) configuration in the target compound contrasts with the (1S,2S) diastereomer in CAS 1323966-28-3. Such differences can drastically alter binding affinities in chiral environments (e.g., enzyme active sites) .

Biological Activity

(1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL is a chiral amino alcohol with significant potential in pharmacology due to its structural features, which include an amino group and a hydroxyl group. The presence of the fluorine atom on the phenyl ring enhances its biological activity, particularly in modulating neurotransmitter systems and exhibiting analgesic properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound often exhibit various biological activities, including:

- Antidepressant Effects : Interaction with serotonin and norepinephrine systems.

- Analgesic Properties : Potential pain-relieving effects through modulation of pain pathways.

- Neurotransmitter Modulation : Influence on neurotransmitter levels and receptor interactions.

The mechanism by which this compound exerts its effects involves:

- Molecular Targets : Binding to specific receptors or enzymes in the central nervous system.

- Pathways : Modulating biochemical pathways related to mood regulation and cognitive functions.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL | C10H12FNO | Different fluorine position; potential antidepressant activity. |

| (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL | C10H12ClFNO | Chlorine substitution alters biological activity profile. |

| (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL | C10H12ClFNO | Variation in halogen substituents affects reactivity and binding affinity. |

The unique arrangement of the amino group and the specific halogen substitutions contribute to distinct biological properties and therapeutic applications compared to these similar compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antidepressant Activity : A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting potential as an antidepressant agent.

- Analgesic Effects : In a pain model using mice, this compound exhibited dose-dependent analgesic effects comparable to established analgesics like ibuprofen.

- Neurotransmitter Interaction : Research indicated that the compound interacts with dopamine receptors, enhancing dopaminergic signaling which may be beneficial in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.